Pyrrolidinium, 1,1'-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide
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Overview
Description
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ion linked to an androstane skeleton, which is a derivative of androstane, a steroid framework. The diiodide component indicates the presence of two iodine atoms in the molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) typically involves the quaternization of a pyrrolidine derivative with an androstane-based halide. The reaction conditions often require a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The process may also involve heating to accelerate the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available steroid precursors. The process includes the functionalization of the steroid framework followed by the introduction of the pyrrolidinium moiety through quaternization. The final step involves the addition of iodine to form the diiodide salt. The entire process is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of steroid-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity. The presence of the androstane skeleton allows it to interact with steroid hormone receptors, potentially influencing gene expression and cellular functions. The pyrrolidinium moiety may also contribute to its overall biological activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, dichloride): Similar structure but with chlorine atoms instead of iodine.
Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, dibromide): Similar structure but with bromine atoms instead of iodine.
Uniqueness
The uniqueness of Pyrrolidinium, 1,1’-((3beta,5beta,17beta)-androstane-3,17-diyl)bis(1-methyl-, diiodide) lies in its specific combination of the androstane skeleton with the pyrrolidinium moiety and the presence of iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13943-64-1 |
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Molecular Formula |
C29H52I2N2 |
Molecular Weight |
682.5 g/mol |
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-methylpyrrolidin-1-ium;diiodide |
InChI |
InChI=1S/C29H52N2.2HI/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28;;/h22-27H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24+,25+,26+,27+,28+,29+;;/m1../s1 |
InChI Key |
MFQJSNKMXLSFCD-FZYXPWGASA-L |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |
Origin of Product |
United States |
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